Faradiol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Faradiol often involves complex chemical reactions, aiming to enhance specific properties for various applications. For instance, a study on enhancing faradic activity for charge storage in hybrid supercapacitors discussed the construction of a p-n junction within a composite electrode, highlighting the importance of faradic reactivity in battery materials (Chang et al., 2021)(Chang et al., 2021). Another approach involved the synthesis of mesoporous amorphous FePO4 nanospheres@Graphene as faradic electrodes for capacitive deionization, showcasing the synthesis of low-cost faradic electrode materials (Ma et al., 2019)(Ma et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is pivotal in understanding the function and reactivity of compounds. The study of vanadium oxides by Mjejri et al. (2017) provided insights into the synthesis and characterization of various vanadium oxides, illustrating the influence of structure on electrochromic and thermochromic properties (Mjejri et al., 2017).
Chemical Reactions and Properties
Chemical reactions and properties of Faradiol and related compounds are diverse. For example, vanadium(IV) thiolate chemistry involves the preparation, structure, and properties of specific vanadium complexes, contributing to the understanding of their potential applications in catalysis and materials science (Money et al., 1985)(Money et al., 1985).
Physical Properties Analysis
The physical properties of compounds are critical for their practical application. Studies on the synthesis and structural properties of vanadium(III) complexes offer valuable data on their crystalline structure and potential uses (Robles et al., 1993)(Robles et al., 1993).
Chemical Properties Analysis
Understanding the chemical properties of Faradiol-related compounds enables the exploration of their functionalities and applications. Research on vanadium-containing mesoporous molecular sieves, for example, delves into the oxidation of aromatics, revealing the role of vanadium species in catalytic activity (Shylesh & Singh, 2004)(Shylesh & Singh, 2004).
Scientific Research Applications
Molecular Docking Studies of COX-2 Inhibitory Activity
Faradiol demonstrates potential in molecular docking studies as an inhibitor of the cyclooxygenase enzyme (COX-2), which is significant in managing pain and inflammation. Faradiol-3 Myristate and Ψ-Taraxasterol, constituents of Calendula officinalis, showed good binding scores, indicating potential efficacy and reduced toxicity compared to marketed NSAIDs (Agrawal et al., 2019).
Evaluation of Anti-sickling Effect in Sickle Cell Disease
Faradin®, a polyherbal mixture containing Faradiol, has been shown to possess anti-sickling properties, beneficial in the treatment of sickle cell disease. The mixture tested positive for various phytochemicals and exhibited a dose-dependent decrease in sickled cells, indicating its potential effectiveness in managing sickle cell disease (Adeyeye et al., 2017).
Application in Capacitive Deionization for Water Treatment
Faradic materials, including Faradiol derivatives, are being explored in capacitive deionization, a promising technology for water desalination. These materials offer a higher ion-storage capacity than traditional carbon-based electrodes, significantly improving the deionization capacity of water treatment systems (Liu et al., 2021).
Anti-Cancer Properties of Faradiol Derivatives
Taraxastane-type triterpenoid derivatives, derived from Faradiol, have shown cytotoxic activities against various cancer cell lines, including leukemia and breast cancer. These compounds, such as faradiol 3,16-di-O-l-alaninate, have demonstrated potent cytotoxicity and the ability to induce apoptotic cell death in cancer cells (Ukiya et al., 2016).
Insecticidal Activity
Helichrysum faradifani, a plant containing Faradiol, has shown notable insecticidal activity. The essential oil from this plant, rich in Faradiol, was effective against larvae of the lymphatic filariasis vector, Culex quinquefasciatus. This indicates Faradiol's potential in developing natural insecticides (Benelli et al., 2018).
Energy Storage and Supercapacitors
Faradic redox active materials like Faradiol derivatives are being researched for their use in supercapacitors. These materials, with high Faradic redox activity, offer promising avenues for enhancing energy storage and supercapacitive performance in various applications, such as flexible solid-state supercapacitors (Javed et al., 2015).
Development of Sodium-Ion Batteries
Faradion, a company specializing in sodium-ion batteries, has been leveraging Faradiol-related technologies to develop high-performance, cost-effective, and sustainable sodium-ion batteries. These batteries are being explored as alternatives to lithium-ion batteries, offering similar capacities but with improved safety and lower costs (Rudola et al., 2021).
properties
IUPAC Name |
(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIQKVOPNHQKO-IMLFCHQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Faradiol | |
CAS RN |
20554-95-4 | |
Record name | Faradiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20554-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Faradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020554954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FARADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O62AJZ9VME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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